molecular formula C22H14N4 B14618941 2,3-Diphenylpyrazino[2,3-F]quinoxaline CAS No. 57436-99-4

2,3-Diphenylpyrazino[2,3-F]quinoxaline

Cat. No.: B14618941
CAS No.: 57436-99-4
M. Wt: 334.4 g/mol
InChI Key: XKSHHAUPYMANTL-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with two phenyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylpyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction mixture is heated in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings or the heterocyclic core .

Scientific Research Applications

2,3-Diphenylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyrazino[2,3-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenylpyrazino[2,3-F]quinoxaline is unique due to its specific structural arrangement, which imparts distinct electronic and steric propertiesIts ability to act as a kinase inhibitor and its optoelectronic properties make it particularly valuable in medicinal chemistry and materials science .

Properties

CAS No.

57436-99-4

Molecular Formula

C22H14N4

Molecular Weight

334.4 g/mol

IUPAC Name

2,3-diphenylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C22H14N4/c1-3-7-15(8-4-1)19-20(16-9-5-2-6-10-16)26-22-18(25-19)12-11-17-21(22)24-14-13-23-17/h1-14H

InChI Key

XKSHHAUPYMANTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=CC=C5

Origin of Product

United States

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